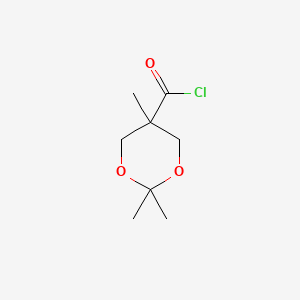
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride
Übersicht
Beschreibung
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride is an organic chloride compound with the molecular formula C9H15ClO2. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves heating the carboxylic acid with thionyl chloride in the presence of a suitable solvent, such as dichloromethane, to yield the corresponding carbonyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like methanol (CH3OH) and ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
Reduction: 2,2,5-Trimethyl-1,3-dioxane-5-methanol (from methanol substitution)
Substitution: 2,2,5-Trimethyl-1,3-dioxane-5-methyl ester (from methanol substitution)
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to prepare various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It may be utilized in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride exerts its effects involves its reactivity as a carbonyl chloride. The compound can react with nucleophiles to form esters or amides, and its reactivity can be exploited in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride is similar to other carbonyl chlorides, such as acetyl chloride and benzoyl chloride. its unique structure, with the trimethyl groups and dioxane ring, sets it apart in terms of reactivity and applications. Other similar compounds include:
Acetyl chloride (CH3COCl)
Benzoyl chloride (C6H5COCl)
Propionyl chloride (C2H5COCl)
These compounds share the carbonyl chloride functional group but differ in their substituents and resulting reactivity.
Eigenschaften
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJVGKGWSDRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664781 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331810-11-8 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isopropylidene-2,2-bis(methoxy)propionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Furo[3,2-b]pyridin-6-ylmethanol](/img/structure/B1500444.png)









